molecular formula C19H25N3O2 B13991516 2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide

2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide

Cat. No.: B13991516
M. Wt: 327.4 g/mol
InChI Key: IVLQGCHRBLYVPB-UHFFFAOYSA-N
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Description

H-LEU-ALA-BETANA is a synthetic peptide compound composed of leucine (LEU), alanine (ALA), and betana. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-LEU-ALA-BETANA typically involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid (leucine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (alanine) is added to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of H-LEU-ALA-BETANA can be scaled up using automated peptide synthesizers. These machines can handle large-scale synthesis by automating the repetitive steps of SPPS, ensuring high yield and purity of the final product. Additionally, efforts are being made to make peptide synthesis greener by reducing solvent use and exploring alternative synthetic methods .

Chemical Reactions Analysis

Types of Reactions

H-LEU-ALA-BETANA can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

H-LEU-ALA-BETANA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-LEU-ALA-BETANA involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cell surface receptors to initiate signal transduction cascades that regulate cellular functions such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

H-LEU-ALA-BETANA can be compared with other similar peptides, such as:

The uniqueness of H-LEU-ALA-BETANA lies in its specific sequence and the presence of betana, which may confer distinct properties and applications compared to other peptides.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide

InChI

InChI=1S/C19H25N3O2/c1-12(2)10-17(20)19(24)21-13(3)18(23)22-16-9-8-14-6-4-5-7-15(14)11-16/h4-9,11-13,17H,10,20H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

IVLQGCHRBLYVPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

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